molecular formula C9H23NOSi B3109777 (R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine CAS No. 175717-73-4

(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine

Cat. No.: B3109777
CAS No.: 175717-73-4
M. Wt: 189.37 g/mol
InChI Key: KSYYTARALLSQRH-MRVPVSSYSA-N
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Description

®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is a chiral amine compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine typically involves the protection of the hydroxyl group of ®-propan-2-amine with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(R)-propan-2-amine+TBDMSCl(R)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine\text{(R)-propan-2-amine} + \text{TBDMSCl} \rightarrow \text{this compound} (R)-propan-2-amine+TBDMSCl→this compound

Industrial Production Methods

Industrial production methods for ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps such as distillation or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The TBDMS protecting group can be selectively removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of the free amine.

Scientific Research Applications

®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions to occur at other functional groups. The chiral center in the molecule enables it to interact with specific biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-amine
  • ®-1-((tert-butyldimethylsilyl)oxy)butan-2-amine
  • ®-1-((tert-butyldimethylsilyl)oxy)ethan-2-amine

Uniqueness

®-1-((tert-butyldimethylsilyl)oxy)propan-2-amine is unique due to its specific chiral configuration and the presence of the TBDMS protecting group. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYTARALLSQRH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of (S)-(+) 2-amino-1-propanol (1.04 g, 13.85 mmol), tert butyldimethylsilyl chloride (2.09 g, 13.85 mmol) and triethylamine (2 ml, 1.05 eq) was stirred in DCM overnight ca 16 h. The reaction was diluted with DCM, washed with water, satd. NH4Cl, brine, dried and evaporated to an oil. Silica gel purification of the crude using 3% MeOH/CH2Cl2 as eluent provided 2-(tert-Butyl-dimethyl-silanyloxy)-1-methyl-ethylamine (1.76 g, 80%); 1H NMR (300 MHz, CDCl3) 0.0 (s, 6H), 0.82 (s, 9H), 0.99 (d, J=6.5 Hz, 3H), 2.22 (bs, 2H), 2.98 (bs, 1H), 3.30 (dd, J=10 Hz, J=17.0 Hz, 1H), 3.48 (dd, J=10.0 Hz, J=4.3 Hz, 1H).
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2.09 g
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2 mL
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Synthesis routes and methods II

Procedure details

Hydrogen was introduced into a mixture of 4.0 g of benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate (prepared as described in Preparation 8), 0.80 g of 10% w/w palladium-on-carbon and 40 ml of ethanol for 1 hour. At the end of this time, the atmosphere was replaced by nitrogen, the palladium-on-carbon was removed by filtration from the reaction mixture, and the filtrate was concentrated by evaporation under reduced pressure, to give 1.88 g of the title compound having an Rf value of 0.27 (on silica gel thin layer chromatography, using a 1:3 by volume mixture of ethyl acetate and hexane as the developing solvent).
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benzyl N-(2-t-butyldimethylsilyloxy-1-methylethyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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